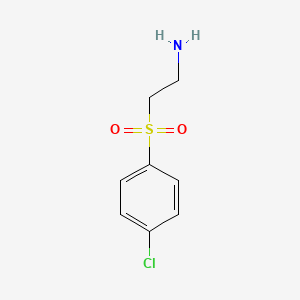

2-((4-Chlorophenyl)sulfonyl)ethanamine

Description

2-((4-Chlorophenyl)sulfonyl)ethanamine is a sulfonamide derivative featuring a 4-chlorophenyl group linked via a sulfonyl moiety to an ethanamine backbone. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUTJWZDJHCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383187 | |

| Record name | SBB044864 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85052-87-5 | |

| Record name | SBB044864 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorophenyl)sulfonyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonyl Group Modifications

2-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine

- Structure : Incorporates a pyrazole ring and dimethylamine substituent alongside the 4-chlorophenyl-sulfonyl-ethylamine core.

- Key Properties :

- Molecular Weight: 391.9 g/mol

- XLogP3: 3.4 (indicating moderate lipophilicity)

- This compound is flagged as a PMN (Pre-Manufacture Notice) substance, suggesting industrial relevance .

2-(4-(Methylsulfonyl)phenyl)ethan-1-amine

- Structure : Replaces the 4-chlorophenyl group with a methylsulfonyl-substituted phenyl ring.

- Key Properties :

- Molecular Weight: 199.27 g/mol

- Density: 1.188 g/cm³

- pKa: 9.34 (suggesting basicity comparable to primary amines). Its lower molecular weight may improve bioavailability .

Heterocyclic Substitutions

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride

- Structure : Features a thiazole ring instead of a sulfonyl group, with a 4-chlorophenyl substituent.

- Implications : The thiazole heterocycle introduces nitrogen-based hydrogen bonding and π-π interactions. The hydrochloride salt increases aqueous solubility, which could enhance pharmacokinetics .

2-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine Structure: Replaces the sulfonyl linker with an indole group.

Substituent Position and Stereochemistry

(R)- and (S)-2-(4-Chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine

- Structure : Enantiomers with a pyrazole-substituted phenyl group.

- Implications : Stereochemistry may influence receptor selectivity and metabolic pathways, highlighting the importance of chiral resolution in drug development .

Physicochemical Properties

The table below summarizes key properties of select analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Notable Features |

|---|---|---|---|---|---|

| 2-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine | C19H21ClN4O2S | 391.9 | 3.4 | 5 | Pyrazole ring, dimethylamine |

| 2-(4-Chlorophenyl)ethylamine | C8H11ClN | 156.63 | 1.8* | 1 | Simple structure, high volatility |

| 2-(4-(Methylsulfonyl)phenyl)ethan-1-amine | C9H13NO2S | 199.27 | -0.2* | 3 | Methylsulfonyl substituent |

| 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride | C11H12ClN2S·HCl | 262.2* | N/A | 3 | Thiazole heterocycle, hydrochloride |

*Estimated values based on structural analogs.

Biological Activity

2-((4-Chlorophenyl)sulfonyl)ethanamine, also known as a sulfonamide compound, is of significant interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group attached to an ethanamine backbone, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Sulfonyl Group : Enhances solubility and bioavailability.

- 4-Chlorophenyl Group : This electron-withdrawing group can influence the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known to mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit bacterial folate synthesis by competing with PABA for the active site of dihydropteroate synthase (DHPS). This mechanism is critical in understanding its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Activity :

A study evaluated the efficacy of this compound against E. coli and S. aureus. The compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial properties. -

Antitumor Activity :

In vitro studies using lung cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor effects. -

Anti-inflammatory Effects :

An animal model study showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in rats subjected to induced arthritis.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamide compounds has revealed that modifications to the phenyl ring can enhance or diminish biological activity. The presence of electron-withdrawing groups like chlorine has been associated with increased potency against bacterial strains due to improved binding affinity at the active site of DHPS.

Q & A

Q. What are the recommended synthetic routes for 2-((4-chlorophenyl)sulfonyl)ethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves sulfonylation of 2-aminoethyl precursors with 4-chlorophenylsulfonyl chloride. Microwave-assisted synthesis (e.g., 10-minute heating at 120°C in THF/MeOH/LiOH) can improve reaction efficiency, achieving yields up to 89% . Catalytic methods, such as cobalt-porphyrin complexes, may enhance regioselectivity in ring-closing reactions, as demonstrated in imidazolidine synthesis (87% yield, TON = 22) . Purification via acid-base extraction (using ethyl acetate and HCl) is recommended to isolate the free base or hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.20–7.28 ppm, methylene groups at δ 2.82–3.10 ppm) .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., calculated [M+H]⁺ for related compounds: 156.0575) .

- Exact Mass Analysis : Compare experimental values (e.g., 274.031683 for analogous sulfonamides) with theoretical calculations .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact, as chlorophenyl derivatives are known irritants .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. What advanced catalytic strategies enhance the yield of this compound in ring-closing reactions?

- Methodological Answer : Cobalt-porphyrin catalysts (e.g., [Co(TPP)]) enable efficient intramolecular C–H amination, achieving high turnover numbers (TON = 22) in imidazolidine synthesis. Optimize solvent systems (e.g., toluene) and stoichiometry (2.4 equivalents of di-tert-butyl dicarbonate) to suppress side reactions .

Q. How does the sulfonyl group in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : The sulfonyl group confers hydrolytic stability at neutral pH but may degrade under strongly acidic/basic conditions. Thermal gravimetric analysis (TGA) of related sulfones suggests stability up to 200°C, making the compound suitable for high-temperature applications . For long-term storage, maintain pH 6–8 and avoid prolonged exposure to UV light .

Q. What methodologies are effective in resolving data contradictions when analyzing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and IR data to confirm structural assignments. For example, resolve rotameric ambiguities in ¹H-NMR via variable-temperature studies .

- Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to identify impurities in synthetic batches .

- Computational Modeling : Predict spectroscopic profiles (e.g., ACD/Labs Percepta) to reconcile experimental discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.